molecular formula C8H6BrNO2 B6253133 (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid CAS No. 1001200-52-7

(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid

Cat. No.: B6253133
CAS No.: 1001200-52-7
M. Wt: 228
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Description

Overview of Substituted Pyridinylprop-2-enoic Acid Scaffolds in Chemical Research

Substituted pyridinylprop-2-enoic acid scaffolds are integral components in the design of novel organic molecules. The pyridine (B92270) nucleus can engage in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition in biological systems. nih.gov The acrylic acid portion of the molecule provides a site for further functionalization and can also participate in various chemical reactions. The combination of these two moieties in a single scaffold creates a versatile platform for developing new compounds with tailored properties. Research has shown that cinnamic acid derivatives, which share the prop-2-enoic acid structure, exhibit a wide range of biological activities, and the incorporation of a pyridine ring can further modulate these properties. researchgate.net

Significance of Bromo-Substituted Pyridine Derivatives as Synthetic Intermediates

Bromo-substituted pyridine derivatives are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyridine ring. researchgate.net This versatility makes bromo-pyridines key starting materials for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the bromine substituent. acs.orgorganic-chemistry.org The 2-bromopyridine (B144113) moiety, in particular, is a versatile synthon for creating heteroarylated compounds. lscollege.ac.in The reactivity of the bromine atom in brominated pyridines can be influenced by the electronic effects of other substituents on the ring and the reaction conditions. wikipedia.org

Table 1: Key Properties of (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.05 g/mol
CAS Number 1001200-52-7

Stereochemical Considerations in (2E)-Alkenoic Acids and Their Synthetic Implications

The stereochemistry of the double bond in (2E)-alkenoic acids, such as the subject compound, is a critical aspect that influences the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. The "(2E)" designation indicates that the higher priority substituents on the double-bonded carbons are on opposite sides, leading to a trans configuration. This specific geometry can be crucial for fitting into the active site of an enzyme or for the desired packing in a crystal lattice.

Synthetic methods for preparing α,β-unsaturated acids often provide control over the stereochemistry of the double bond. The Knoevenagel condensation, a common method for synthesizing such compounds, typically yields the thermodynamically more stable (E)-isomer as the major product. wikipedia.org This stereoselectivity is a significant advantage in organic synthesis, as it often obviates the need for isomer separation. lscollege.ac.in

Research Trajectories in Heterocyclic Chemistry Utilizing Pyridine Carboxylic Acid Derivatives

Research in heterocyclic chemistry increasingly focuses on the development of functional molecules with specific applications. Pyridine carboxylic acid derivatives are at the forefront of this research due to their proven utility in a wide range of areas. nih.gov In medicinal chemistry, these compounds are investigated as potential enzyme inhibitors and as scaffolds for the development of new therapeutic agents. nih.gov The ability of the pyridine nitrogen and the carboxylic acid group to coordinate with metal ions is a key feature that is exploited in the design of new catalysts and functional materials.

The synthetic accessibility and the ease of functionalization of pyridine carboxylic acids make them attractive targets for the development of compound libraries for high-throughput screening. nih.gov Current research is exploring the synthesis of novel substituted pyridine carboxylic acid derivatives to probe their structure-activity relationships and to discover new molecules with enhanced biological activity or material properties.

Potential Synthetic Routes

One of the most direct methods for the synthesis of (2E)-3-(pyridin-4-yl)acrylic acid derivatives is the Knoevenagel condensation . lscollege.ac.inwikipedia.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of the target compound, this would involve the reaction of 2-bromo-4-formylpyridine with malonic acid. The reaction is typically carried out in a solvent such as pyridine, which also acts as the catalyst, and often results in the stereoselective formation of the (E)-isomer. researchgate.net

Another potential synthetic strategy is the Heck reaction , a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. organic-chemistry.org In this case, 2-bromo-4-vinylpyridine (B1341823) could be reacted with carbon monoxide and a suitable nucleophile under palladium catalysis to introduce the carboxylic acid functionality. Alternatively, a Heck reaction between 2,4-dibromopyridine (B189624) and acrylic acid or one of its esters, followed by selective manipulation of the second bromine atom, could be envisioned.

Table 2: Common Synthetic Methods for Pyridinylprop-2-enoic Acids

ReactionReactantsCatalyst/ReagentsKey Features
Knoevenagel Condensation Pyridine-4-carboxaldehyde, Malonic acidBase (e.g., piperidine (B6355638), pyridine)Stereoselective formation of the (E)-isomer.
Heck Reaction Aryl halide, AlkenePalladium catalyst, BaseVersatile for forming C-C bonds.

This compound is a molecule with significant potential in organic synthesis. Its structure combines the versatile reactivity of a bromo-substituted pyridine with the defined stereochemistry of an (E)-alkenoic acid. While detailed research on this specific compound is limited, the well-established chemistry of its constituent functional groups provides a strong foundation for its application as a synthetic intermediate in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. Further research into the synthesis and properties of this compound would undoubtedly open up new avenues in heterocyclic and medicinal chemistry.

Properties

CAS No.

1001200-52-7

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2e 3 2 Bromopyridin 4 Yl Prop 2 Enoic Acid

Precursor Synthesis Strategies for 2-bromopyridine-4-carbaldehyde and Related Intermediates

The pivotal intermediate for the synthesis of the target compound is 2-bromopyridine-4-carbaldehyde. Its preparation involves the initial synthesis of a 2-bromopyridine (B144113) scaffold, followed by the introduction of a formyl group at the C4 position.

Halogenation Routes to 2-bromopyridines

The synthesis of 2-bromopyridine is a foundational step. While direct bromination of pyridine (B92270) is challenging and typically favors the 3-position under harsh conditions, more reliable and high-yielding methods start from 2-aminopyridine (B139424). researchgate.net The most prevalent method is a Sandmeyer-type diazotization reaction.

In this procedure, 2-aminopyridine is treated with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (typically 0°C or below). orgsyn.orggoogle.com This in situ generates a diazonium salt, which is subsequently displaced by a bromide ion from the reaction medium. The addition of bromine can facilitate the formation of a perbromide intermediate, which decomposes to yield the desired 2-bromopyridine. orgsyn.org This method is known for its high efficiency and scalability, with reported yields often exceeding 85%. orgsyn.orggoogle.com

Alternative methods include halogen exchange from 2-chloropyridine or direct bromination of pyridine N-oxide followed by reduction, though the diazotization route from 2-aminopyridine remains the most common and efficient approach. researchgate.netgoogle.comwikipedia.org

Table 1: Comparison of Reagents and Conditions for the Synthesis of 2-bromopyridine via Diazotization.
Starting MaterialReagentsKey ConditionsYieldReference
2-Aminopyridine48% HBr, Br₂, NaNO₂Temperature maintained at 0°C or lower86–92% orgsyn.org
2-Aminopyridine40% HBr, Liquid Br₂, NaNO₂Cooling to -5°C in an ice-salt bath>90% google.com

Formylation Reactions at the Pyridine 4-Position

Introducing a formyl group at the C4 position of the 2-bromopyridine ring is a more complex challenge due to the electronic nature of the pyridine ring. Direct electrophilic formylation (e.g., Vilsmeier-Haack or Rieche formylation) is difficult on an electron-deficient ring like pyridine. commonorganicchemistry.com Therefore, modern strategies often employ organometallic intermediates.

One effective method is the use of a halogen-metal exchange reaction. commonorganicchemistry.com This strategy can be applied to a dihalogenated pyridine, such as 2-bromo-4-iodopyridine. The greater reactivity of the iodine atom allows for selective metal-halogen exchange at the C4 position using an organolithium or magnesium reagent (e.g., n-BuLi or iPrMgCl). The resulting organometallic species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. znaturforsch.com

Another approach is directed ortho-metalation (DoM). If a directing group is present on the pyridine ring, a strong lithium amide base like lithium diisopropylamide (LDA) can selectively deprotonate the adjacent position. znaturforsch.comthieme-connect.de While less direct for this specific target, this principle is a cornerstone of modern pyridine functionalization.

A more classical, yet viable, route involves the oxidation of a 4-methyl group. The synthesis can start from 2-bromo-4-methylpyridine, which is commercially available. The methyl group can be oxidized to a formyl group using various oxidizing agents. A common reagent for the oxidation of benzylic-type alcohols to aldehydes is manganese(IV) oxide (MnO₂), and similar conditions can be adapted for the oxidation of the corresponding hydroxymethylpyridine, which can be formed from the methylpyridine precursor. chemicalbook.comacs.org

Table 2: Methodologies for the Formylation of Pyridine Derivatives.
MethodSubstrate TypeKey ReagentsDescriptionReference
Halogen-Metal ExchangeDihalopyridine (e.g., 2-bromo-4-iodopyridine)1. Organolithium (n-BuLi) 2. DMFSelective exchange at the more reactive halogen position followed by trapping with DMF. commonorganicchemistry.comznaturforsch.com
Directed MetalationSubstituted Pyridine with Directing Group1. Strong Base (e.g., LDA) 2. DMFRegioselective deprotonation adjacent to a directing group, then formylation. znaturforsch.comthieme-connect.de
Oxidation2-Bromo-4-methylpyridineOxidizing Agent (e.g., MnO₂)Oxidation of the methyl group (often via a hydroxymethyl intermediate) to an aldehyde. chemicalbook.comacs.org

Carbon-Carbon Bond Formation for the Propenoic Acid Moiety

With 2-bromopyridine-4-carbaldehyde in hand, the next stage is the formation of the α,β-unsaturated carboxylic acid side chain. Several robust and stereoselective methods are available for this transformation.

Knoevenagel Condensation Approaches with Malonic Acid Derivatives

The Knoevenagel condensation is a classic and highly effective method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst.

A particularly relevant variant is the Doebner modification, which utilizes pyridine as both the solvent and catalyst and malonic acid as the active methylene component. The reaction between 2-bromopyridine-4-carbaldehyde and malonic acid under these conditions proceeds via a condensation mechanism, followed by a spontaneous decarboxylation of the resulting intermediate to yield the (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid. This method is often favored for its operational simplicity and its tendency to produce the thermodynamically more stable E-isomer. The use of a weak base like pyridine is crucial to prevent self-condensation of the aldehyde.

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, showing a strong preference for the (E)-isomer. This reaction involves the condensation of an aldehyde with a phosphonate carbanion (a stabilized ylide).

To synthesize the target molecule, 2-bromopyridine-4-carbaldehyde is reacted with a phosphonate reagent such as triethyl phosphonoacetate. The phosphonate is first deprotonated with a suitable base (e.g., sodium hydride, sodium methoxide) to generate the nucleophilic phosphonate carbanion. This carbanion then attacks the aldehyde, leading to an intermediate that eliminates a water-soluble phosphate byproduct to form the alkene. The HWE reaction is renowned for its high (E)-selectivity and the ease of removal of its byproducts, making it a superior alternative to the classical Wittig reaction in many cases.

Heck Reaction and Related Palladium-Catalyzed Coupling Methods for Stereoselective Olefin Synthesis

The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This methodology can be adapted to construct the propenoic acid moiety with high stereocontrol.

A potential strategy involves the coupling of a 4-substituted-2-bromopyridine with acrylic acid or one of its esters. For instance, 2-bromo-4-iodopyridine could be selectively coupled at the more reactive C-I bond with ethyl acrylate. The reaction is catalyzed by a palladium(0) species, typically generated in situ, and requires a base (e.g., triethylamine) to neutralize the hydrohalic acid produced. The reaction generally proceeds with high trans selectivity. Following the coupling, hydrolysis of the resulting ethyl ester would furnish the desired carboxylic acid. This palladium-catalyzed approach offers a versatile route that is tolerant of many functional groups.

Elucidation of Chemical Reactivity and Transformation Pathways of 2e 3 2 Bromopyridin 4 Yl Prop 2 Enoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, reduction to the corresponding alcohol, and decarboxylation under specific conditions.

Esterification and Amidation Reactions

(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid can be readily converted to its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product. Alternatively, conversion to an acyl chloride followed by reaction with an alcohol provides a high-yielding route to the ester.

Amidation reactions proceed similarly, involving the coupling of the carboxylic acid with a primary or secondary amine. These reactions are often facilitated by the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These methods are widely employed in peptide synthesis and are adaptable for the amidation of this substrate.

Table 1: Typical Conditions for Esterification and Amidation of Carboxylic Acids

ReactionReagents and ConditionsProduct
Esterification R-OH, H₂SO₄ (cat.), Heat(2E)-3-(2-bromopyridin-4-yl)prop-2-enoate
1. SOCl₂ or (COCl)₂ 2. R-OH, Base(2E)-3-(2-bromopyridin-4-yl)prop-2-enoate
Amidation R¹R²NH, EDC, HOBt, DMFN-(substituted)-(2E)-3-(2-bromopyridin-4-yl)propenamide
R¹R²NH, HATU, DIPEA, DMFN-(substituted)-(2E)-3-(2-bromopyridin-4-yl)propenamide

Note: R, R¹, and R² represent generic organic substituents. The conditions provided are general and may require optimization for the specific substrate.

Reduction to Alcohol and Subsequent Functionalization

The carboxylic acid group can be reduced to a primary alcohol, yielding (2E)-3-(2-bromopyridin-4-yl)prop-2-en-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. rsc.org

The resulting allylic alcohol is a versatile intermediate that can undergo a variety of subsequent functionalizations. For instance, it can be oxidized to the corresponding aldehyde, or the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.

Decarboxylation Mechanisms and Products

Decarboxylation of α,β-unsaturated carboxylic acids, such as the title compound, is not a spontaneous process and typically requires specific conditions. The presence of the pyridine (B92270) ring can influence the reaction pathway. Rhodium(III)-catalyzed decarboxylative coupling of acrylic acids has been reported to yield substituted pyridines, where the carboxylic acid acts as a traceless activating group. nih.govacs.org This type of reaction suggests that under transition-metal catalysis, the carboxylic acid moiety can be removed to facilitate the formation of new carbon-carbon bonds at the vinylic position. nih.govacs.org

The mechanism of decarboxylation for pyridine-containing carboxylic acids can be influenced by the position of the carboxyl group and the presence of other substituents. For some pyridinecarboxylic acids, decarboxylation is proposed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated. researchgate.net The stability of the resulting carbanion after the loss of carbon dioxide is a crucial factor in determining the feasibility of the reaction.

Reactivity of the Bromine Atom on the Pyridine Ring

The bromine atom at the 2-position of the pyridine ring is a key site for chemical modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Stille, Negishi) for C-C Bond Formation

The 2-bromopyridine (B144113) moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromopyridine derivative with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. illinois.edu This is a powerful and widely used method for the formation of biaryl and heteroaryl-aryl compounds. researchgate.netnih.gov A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-bromopyridine and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.orgnrochemistry.com This method is highly efficient for the synthesis of 2-alkynylpyridine derivatives. semanticscholar.orgnih.gov

Stille Coupling: The Stille reaction couples the 2-bromopyridine with an organostannane reagent, catalyzed by a palladium complex. wikipedia.orgjk-sci.com A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups on both coupling partners. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.org

Negishi Coupling: This reaction involves the coupling of the 2-bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high reactivity and functional group tolerance. rsc.orgchem-station.com

Table 2: Overview of Cross-Coupling Reactions for 2-Bromopyridine Derivatives

ReactionCoupling PartnerCatalyst SystemTypical Product
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)2-Aryl/heteroaryl-pyridine
Sonogashira R-C≡CHPd catalyst, Cu(I) co-catalyst, Amine base (e.g., Et₃N, DIPEA)2-Alkynyl-pyridine
Stille R-Sn(Alkyl)₃Pd catalyst (e.g., Pd(PPh₃)₄)2-Aryl/vinyl/alkyl-pyridine
Negishi R-ZnXPd or Ni catalyst2-Aryl/vinyl/alkyl-pyridine

Note: R represents a variety of organic substituents. The listed catalysts and bases are examples and the optimal conditions can vary.

Nucleophilic Aromatic Substitution (SNAr) at the 2-position of the Pyridine Ring

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. wikipedia.org The bromine atom at the 2-position is a good leaving group, facilitating the displacement by various nucleophiles. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.com

A wide range of nucleophiles can be employed in SNAr reactions with 2-bromopyridines, including amines, alkoxides, and thiolates. tandfonline.comresearchgate.net For example, reaction with amines leads to the formation of 2-aminopyridine (B139424) derivatives, while reaction with alkoxides yields 2-alkoxypyridines. tandfonline.com The reactivity can be enhanced by the presence of electron-withdrawing groups on the pyridine ring, although the inherent electron deficiency of the pyridine nucleus is often sufficient to promote the reaction. semanticscholar.org Microwave-assisted SNAr reactions have been shown to be highly efficient, often leading to high yields in short reaction times. tandfonline.comtandfonline.com

Metal-Halogen Exchange Reactions and Subsequent Quenching

The carbon-bromine bond at the 2-position of the pyridine ring is a key site for functionalization through metal-halogen exchange. This reaction typically involves the treatment of the bromo-substituted pyridine with a strong organometallic base, such as an organolithium reagent or a Grignard reagent, to generate a highly reactive organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 2-position of the pyridine ring.

The most common organometallic reagents for this transformation are alkyllithiums, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgethz.ch The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether to prevent side reactions. The resulting 2-lithiopyridine derivative is a potent nucleophile that can react with a wide array of electrophiles.

Alternatively, magnesium-halogen exchange can be achieved using Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. ethz.chnih.gov This method can offer better functional group tolerance compared to organolithium reagents.

Upon formation, the organometallic intermediate can be trapped with various electrophiles, leading to a diverse range of 2-substituted pyridine derivatives. The table below summarizes some potential quenching agents and the corresponding products.

ElectrophileReagent ExampleProduct Type
Aldehydes/KetonesBenzaldehydeSecondary/Tertiary Alcohol
Carbon dioxideCO2 (gas or solid)Carboxylic Acid
Alkyl halidesMethyl iodideAlkylated Pyridine
BoratesTriisopropyl boratePyridineboronic Ester
DisulfidesDimethyl disulfideMethylthiopyridine

It is important to note that the presence of the acidic carboxylic acid proton in this compound would require the use of at least two equivalents of the organometallic reagent: one to deprotonate the carboxylic acid and the second to perform the metal-halogen exchange. illinois.edu

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for its participation in various chemical transformations, including N-oxidation and coordination to metal centers.

N-Oxidation and its Influence on Pyridine Reactivity

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids, with peracetic acid being a common choice. google.com The oxidation can also be carried out using hydrogen peroxide in the presence of a suitable catalyst.

The formation of the N-oxide has a significant impact on the electronic properties and reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This modification increases the electron density of the ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic substitution. Conversely, the positively charged nitrogen atom in the N-oxide form makes the ring more resistant to nucleophilic attack compared to the parent pyridine.

Coordination Chemistry with Transition Metals as a Ligand (e.g., in catalytic cycles)

Pyridine and its derivatives are well-established ligands in coordination chemistry, readily coordinating to a wide variety of transition metals through the nitrogen lone pair. jscimedcentral.comwikipedia.org this compound can act as a monodentate ligand through its pyridine nitrogen. The coordination of the pyridine nitrogen to a metal center can influence the reactivity of the ligand itself, for instance, by altering the pKa of the carboxylic acid or by facilitating or inhibiting reactions at other positions on the molecule.

The electronic properties of the substituents on the pyridine ring play a crucial role in the stability and properties of the resulting metal complexes. The presence of the electron-withdrawing bromo and acrylic acid groups in the target molecule would decrease the basicity of the pyridine nitrogen, potentially leading to weaker coordination to metal centers compared to unsubstituted pyridine.

The ability of this compound to act as a ligand is significant in the context of catalysis, where it could be incorporated into catalytic cycles, either as a primary ligand or as a substrate that coordinates to a metal catalyst to undergo further transformation.

Reactions at the Carbon-Carbon Double Bond

The α,β-unsaturated carboxylic acid moiety in this compound provides a reactive site for various addition reactions, including hydrogenation and Michael additions.

Hydrogenation and Reduction Strategies

The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.netrsc.org The reaction conditions, such as hydrogen pressure and temperature, can be controlled to achieve selective reduction of the double bond without affecting the pyridine ring or the carbon-bromine bond.

Under more forcing conditions, such as higher pressures and temperatures or with more active catalysts like rhodium on carbon (Rh/C), the pyridine ring can also be hydrogenated to a piperidine (B6355638) ring. The selectivity of the hydrogenation is a critical aspect and can often be tuned by careful selection of the catalyst and reaction conditions.

CatalystTypical ConditionsPrimary Product
Pd/CH2 (1 atm), RT3-(2-Bromopyridin-4-yl)propanoic acid
PtO2H2 (1-3 atm), RT3-(2-Bromopyridin-4-yl)propanoic acid
Rh/CHigh H2 pressure, elevated temp.3-(2-Bromopiperidin-4-yl)propanoic acid

Michael Additions with Various Nucleophiles

The electron-withdrawing nature of the carboxylic acid group makes the carbon-carbon double bond in this compound an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the acrylic acid moiety. nih.gov

The reaction is typically carried out in the presence of a base, which can either be catalytic or stoichiometric, to generate the active nucleophile. A variety of nucleophiles can be employed in the Michael addition, leading to the formation of a diverse array of 3-substituted propanoic acid derivatives.

Nucleophile ClassExample NucleophileProduct Type
OrganocupratesLithium dimethylcuprate3-(2-Bromopyridin-4-yl)-3-methylpropanoic acid
EnolatesDiethyl malonateDiethyl 2-(1-(2-bromopyridin-4-yl)-2-carboxyethyl)malonate
AminesPiperidine3-(2-Bromopyridin-4-yl)-3-(piperidin-1-yl)propanoic acid
ThiolsThiophenol3-(2-Bromopyridin-4-yl)-3-(phenylthio)propanoic acid

The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, providing a versatile method for the elaboration of the side chain of this compound.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in organic synthesis for the formation of cyclic compounds. In the context of this compound, the electron-deficient nature of the α,β-unsaturated system, enhanced by the pyridyl and carboxyl groups, suggests its potential to act as a dienophile in [4+2] cycloaddition reactions.

While specific experimental data for the Diels-Alder reaction involving this compound is not extensively documented in publicly available literature, the reactivity of analogous compounds provides a basis for predicting its behavior. The electron-withdrawing character of the 2-bromopyridin-4-yl moiety is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, thereby facilitating its reaction with electron-rich dienes.

A hypothetical Diels-Alder reaction between this compound and a simple diene, such as 2,3-dimethyl-1,3-butadiene, would be expected to yield a substituted cyclohexene (B86901) derivative. The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Table 1: Predicted Parameters for a Hypothetical Diels-Alder Reaction

ParameterPredicted Outcome
Diene 2,3-Dimethyl-1,3-butadiene
Dienophile This compound
Product Substituted cyclohexenecarboxylic acid
Reaction Conditions Thermal or Lewis acid catalysis
Expected Regiochemistry "Ortho" or "Para" depending on diene
Expected Stereochemistry Endo selectivity may be favored

It is important to note that the pyridine nitrogen could potentially coordinate with Lewis acid catalysts, which might either enhance or inhibit the reaction depending on the specific conditions. Further experimental investigation is required to fully elucidate the cycloaddition reactivity of this compound.

Epoxidation and Dihydroxylation Reactions

The carbon-carbon double bond in this compound is susceptible to oxidation reactions such as epoxidation and dihydroxylation. These transformations introduce new functional groups and stereocenters, offering pathways to a variety of other compounds.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, (2R,3S)-3-(2-bromopyridin-4-yl)oxirane-2-carboxylic acid. The electron-deficient nature of the double bond might necessitate more forcing reaction conditions or the use of more reactive epoxidizing agents.

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). A syn-dihydroxylation would yield (2R,3R)-2,3-dihydroxy-3-(2-bromopyridin-4-yl)propanoic acid, while an anti-dihydroxylation, typically proceeding through an epoxide intermediate followed by hydrolysis, would result in the corresponding anti-diol.

Table 2: Predicted Outcomes of Epoxidation and Dihydroxylation

ReactionReagent(s)Expected ProductStereochemistry
Epoxidation m-CPBA(2R,3S)-3-(2-bromopyridin-4-yl)oxirane-2-carboxylic acidRacemic mixture of enantiomers
Syn-dihydroxylation OsO₄, NMO(2R,3R)-2,3-dihydroxy-3-(2-bromopyridin-4-yl)propanoic acidSyn-diol
Anti-dihydroxylation 1. m-CPBA 2. H₃O⁺(2R,3S)-2,3-dihydroxy-3-(2-bromopyridin-4-yl)propanoic acidAnti-diol

The presence of the carboxylic acid and the pyridine ring could influence the stereochemical outcome of these reactions through directed effects or by interacting with the reagents. Detailed experimental studies are necessary to confirm these predictions and to optimize the reaction conditions for the selective synthesis of these oxidized derivatives.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to map out the complete atomic framework.

The ¹H NMR spectrum is expected to show distinct signals for the six protons in the molecule: two vinylic protons of the propenoic acid moiety (Hα and Hβ) and three aromatic protons on the pyridine (B92270) ring (H3, H5, and H6), in addition to the acidic proton of the carboxyl group. The (E)-configuration would result in a large coupling constant (typically >15 Hz) between the Hα and Hβ protons.

The ¹³C NMR spectrum would display signals for all eight carbon atoms, including the carbonyl carbon of the acid, two alkene carbons, and five carbons of the bromopyridine ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations include a cross-peak between the vinylic protons Hα and Hβ, and between the adjacent aromatic protons H5 and H6 on the pyridine ring. nih.govconicet.gov.ar

HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton to its directly attached carbon atom. It would be used to definitively assign Cα to Hα, Cβ to Hβ, C3 to H3, C5 to H5, and C6 to H6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations from Hβ to the pyridine ring carbons (C4, C5) and from Hα to the carbonyl carbon (C=O) would confirm the connectivity of the prop-2-enoic acid side chain to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space. It is particularly valuable for confirming the (E)-stereochemistry of the double bond. For the (E)-isomer, no significant NOE is expected between the Hα and Hβ protons, which are on opposite sides of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (H to C)Key COSY Correlations (H to H)
COOH~12-13, br s~170--
α~6.5, d, J=15.9~120Cβ, COOH
β~7.6, d, J=15.9~142Cα, C4, C5
2-~143--
3~7.8, s~125C2, C4, C5-
4-~145--
5~7.5, d, J=5.0~122C3, C4, C6H6
6~8.4, d, J=5.0~151C2, C4, C5H5

The solid-state form of an active pharmaceutical ingredient can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal structure. bruker.comresearchgate.net By using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can distinguish between different polymorphs. nih.govpharmtech.com Each crystalline form will typically produce a unique ¹³C NMR spectrum because the chemical shift of each carbon is highly sensitive to its local electronic environment, which is determined by the specific molecular conformation and intermolecular packing in the crystal lattice. researchgate.neteuropeanpharmaceuticalreview.com Thus, ssNMR can identify and quantify the different polymorphic forms present in a solid sample, complementing data from techniques like powder X-ray diffraction. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental formula and investigating the fragmentation pathways of the molecule. For this compound, with a molecular formula of C₈H₆BrNO₂, HRMS provides an exact mass measurement of the molecular ion.

The presence of a single bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (M and M+2) separated by two mass units. miamioh.edu Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org Further fragmentation could involve the loss of the bromine atom or cleavage of the pyridine ring.

Table 2: Predicted HRMS Data for this compound
Ion FormulaDescriptionCalculated m/z
[C₈H₆⁷⁹BrNO₂]⁺Molecular Ion (M⁺)226.9582
[C₈H₆⁸¹BrNO₂]⁺Molecular Ion (M+2)228.9561
[C₈H₇⁷⁹BrNO₂]⁺Protonated Molecule [M+H]⁺227.9659
[C₈H₇⁸¹BrNO₂]⁺Protonated Molecule [M+H]⁺229.9639
[C₈H₅⁷⁹BrO]⁺Loss of H₂O209.9527
[C₇H₆⁷⁹BrN]⁺Loss of CO₂182.9711
[C₈H₆NO₂]⁺Loss of •Br148.0399

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. icm.edu.plresearchgate.net These two methods are complementary; for example, the C=C double bond typically shows a strong signal in the Raman spectrum, while the C=O carbonyl group gives a very strong absorption in the IR spectrum. horiba.com

Key expected vibrational bands for this compound include:

A broad O-H stretching band for the carboxylic acid hydrogen-bonded dimer (typically ~2500-3300 cm⁻¹). spectroscopyonline.com

A strong C=O stretching band for the carbonyl group (~1680-1710 cm⁻¹).

A C=C stretching band for the alkene (~1625-1640 cm⁻¹).

Stretching vibrations for the pyridine ring (multiple bands ~1400-1600 cm⁻¹).

A C-Br stretching vibration at a lower frequency (typically <700 cm⁻¹).

Table 3: Predicted Principal Vibrational Bands for this compound
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretchCarboxylic Acid2500-3300Strong, BroadWeak
C-H stretch (aromatic/vinylic)Pyridine, Alkene3000-3100MediumMedium
C=O stretchCarboxylic Acid1680-1710StrongMedium
C=C stretchAlkene1625-1640MediumStrong
C=C, C=N stretchesPyridine Ring1400-1600Medium-StrongMedium-Strong
C-O stretchCarboxylic Acid1210-1320StrongWeak
C-Br stretchBromo-group500-700MediumStrong

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com A successful XRD analysis of this compound would provide an unambiguous confirmation of its molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, providing insights into the electronic transitions within a molecule. youtube.com The absorption of photons promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the chromophore is the extended conjugated system comprising the bromopyridine ring linked to the propenoic acid moiety.

This extended conjugation is expected to give rise to an intense π → π* electronic transition. rsc.org The presence of this conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in light absorption at a longer wavelength (a red shift) compared to the individual, non-conjugated components. youtube.com The maximum absorbance (λmax) for this compound is predicted to occur in the UV region, likely between 250 and 350 nm. researchgate.netsielc.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to investigate the structural and electronic properties of molecules like (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid.

The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For analogous compounds, this is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d). krishisanskriti.org This calculation identifies the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found.

Following optimization, vibrational frequency analysis is conducted. This serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it provides a theoretical prediction of the molecule's vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model. The assignments of these vibrational modes can be carried out with a high degree of accuracy. krishisanskriti.org

Table 1: Parameters Determined from Geometry Optimization and Vibrational Frequency Analysis

Parameter Type Description
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C=C, C-Br, C-N, C=O, O-H).
Bond Angles The angle formed between three connected atoms (e.g., C-C-C, C=C-H).
Dihedral Angles The angle between two intersecting planes, which defines the molecular conformation.

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (stretching, bending, etc.), which correlate to peaks in IR and Raman spectra. |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher kinetic stability. wikipedia.orgscience.gov DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution. This analysis helps in understanding the charge transfer that occurs within the molecule and how it might interact with other species. researchgate.netscience.gov For similar compounds, analysis of the orbital contributions reveals which atoms or functional groups are primarily involved in these frontier orbitals, providing key insights into the molecule's electronic transitions. krishisanskriti.org

Table 2: Key Electronic Structure Parameters

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's electron affinity and electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. wikipedia.org |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. science.gov It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. researchgate.net

The MEP map is color-coded to represent different potential values. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and are thus susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For a molecule like this compound, MEP analysis would likely highlight the electronegative oxygen atoms of the carboxylic acid group as sites of negative potential, while the hydrogen atom of the hydroxyl group and regions near the pyridine (B92270) nitrogen could show positive potential, guiding predictions about intermolecular interactions. mdpi.com

Reaction Mechanism Studies using Computational Methods

Beyond static molecular properties, computational methods can be employed to explore the dynamics of chemical reactions involving this compound.

Understanding a chemical reaction requires characterizing its transition state—the high-energy intermediate structure that exists between reactants and products. Computational chemistry allows for the localization of these fleeting structures on the potential energy surface. By calculating the energy of the reactants and the transition state, the activation energy (or energy barrier) for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. This analysis is crucial for predicting the feasibility and kinetics of potential synthetic pathways or metabolic transformations.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

For "this compound," key areas of conformational flexibility include the rotation around the single bond connecting the pyridine ring to the propenoic acid moiety and the orientation of the carboxylic acid group. The simulation would explore the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them.

Table 1: Hypothetical Torsional Angle Analysis from MD Simulations

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
C(3)-C(4)-C(7)-C(8)Rotation around the bond linking the pyridine ring and the acrylic acid group~0° (planar), ~180° (planar)
C(7)-C(8)-C(9)-O(2)Rotation of the carboxylic acid group~0° (syn-planar), ~180° (anti-planar)

Note: This table is illustrative and based on the expected behavior of similar molecular structures. Actual values would need to be determined from a specific MD simulation study.

The results of such simulations would be crucial for understanding how the molecule might interact with biological targets or how it packs in a crystalline solid, as the preferred conformations in different environments can vary.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

While a specific Hirshfeld surface analysis for "this compound" has not been reported, studies on structurally similar compounds, such as other brominated pyridine derivatives and (E)-3-(pyridin-4-yl)acrylic acid, provide a strong indication of the types of interactions that would be observed. nih.govnih.govresearchgate.net

For a molecule like "this compound," the Hirshfeld surface would likely reveal several key intermolecular contacts:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). In the crystal structure of the closely related (E)-3-(pyridin-4-yl)acrylic acid, strong O—H···N interactions are observed, linking the molecules into chains. researchgate.net Similar interactions would be expected for the title compound.

Halogen Bonding: The bromine atom on the pyridine ring is capable of forming halogen bonds, acting as an electrophilic region that can interact with nucleophiles.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with neighboring rings.

van der Waals Forces: A significant portion of the surface would also be characterized by weaker H···H, C···H, and Br···H contacts. nih.govnih.gov

The dnorm map would highlight the most significant of these interactions as red areas, indicating contacts shorter than the van der Waals radii. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePredicted Contribution (%)Description
H···H30 - 40General van der Waals interactions
O···H/H···O15 - 25Hydrogen bonding involving the carboxylic acid
C···H/H···C10 - 15Interactions involving the aromatic and acrylic backbone
Br···H/H···Br10 - 20Interactions involving the bromine substituent
N···H/H···N5 - 10Potential hydrogen bonding with the pyridine nitrogen

Note: This table is an estimation based on published data for analogous compounds and serves to illustrate the expected findings from a Hirshfeld surface analysis of the title compound. nih.govnih.govresearchgate.net

Applications As a Versatile Building Block in Complex Molecular Synthesis

Construction of Advanced Heterocyclic Scaffolds

The dual reactivity of (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid makes it an exceptional precursor for the synthesis of complex heterocyclic systems. The pyridine (B92270) nitrogen, the bromo-substituent, and the acrylic acid group can all participate in ring-forming reactions, leading to a variety of novel and synthetically challenging scaffolds.

The inherent pyridine core of this compound serves as a foundational element for the construction of more elaborate fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. nih.gov The strategic placement of the bromo and acrylic acid groups allows for sequential or one-pot cyclization reactions to build additional rings onto the pyridine framework.

For instance, the bromo group can be substituted by a nucleophile, such as an amine or a hydrazine, which can then undergo intramolecular condensation with the carboxylic acid moiety (or its derivative) to form a new heterocyclic ring. nih.gov Alternatively, the acrylic acid portion can be engaged in cycloaddition or condensation reactions with suitable partners, followed by a subsequent intramolecular cyclization involving the pyridine ring or a group introduced via the bromo-substituent. A number of methods for the synthesis of fused pyridine rings are based on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.gov

Table 1: Potential Reactions for Fused Pyridine Synthesis
Reaction TypeReagents and ConditionsPotential Product Scaffold
Intramolecular Cyclization1. Reaction with hydrazine hydrate. 2. Acetic acid, heat.Pyrazolo-[3,4-b]-pyridine
Annulation ReactionReaction with reagents like urea or thiourea.Pyrido[2,3-d]pyrimidine
CyclocondensationReaction with malononitrile.1,8-Naphthyridine derivative

This compound is a valuable precursor for the synthesis of quinolone and quinazoline skeletons, which are core structures in many synthetic compounds. chim.itnih.gov The synthesis of quinolones often involves the cyclization of anilides with acrylates or propiolates, a strategy where the title compound could serve as the acrylate partner. nih.gov

One plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, at the 2-bromo position to introduce an aniline or a substituted aniline moiety. The resulting intermediate, containing both the aniline and the acrylic acid functionalities in a specific spatial arrangement, can then undergo intramolecular cyclization to furnish the quinolone or quinazoline ring system. Classic methods like the Conrad-Limpach-Knorr reaction can be adapted for the synthesis of quinolone derivatives. mdpi.com Similarly, the reaction of anthranilic acid derivatives with acylating agents is a common method for quinazolinone synthesis. nih.gov

Table 2: Synthetic Strategies for Quinolone and Quinazoline Derivatives
Target ScaffoldSynthetic StrategyKey ReactionsPotential Reagents
QuinoloneIntramolecular cyclizationSuzuki or Buchwald-Hartwig coupling, followed by acid- or base-catalyzed cyclization.Substituted anilines, Palladium catalysts.
QuinazolineCondensation and cyclizationReaction with anthranilic acid derivatives.2-aminobenzamides, various condensing agents. ijfmr.com

The versatile reactivity of this compound allows for its use in the synthesis of a wide array of novel nitrogen-containing heterocycles beyond fused pyridines, quinolones, and quinazolines. The α,β-unsaturated carbonyl system is a key feature that can participate in various synthetic transformations. researchgate.net

Michael addition of nitrogen nucleophiles to the acrylic acid moiety can introduce new functional groups and stereocenters, which can then be elaborated into more complex heterocyclic structures. Furthermore, the conjugated system is a potential dienophile in Diels-Alder reactions, providing access to complex polycyclic systems containing a pyridine ring. The combination of the pyridine ring, the bromo-substituent, and the acrylic acid functionality in a single molecule provides a platform for multicomponent reactions, enabling the rapid construction of molecular complexity from simple starting materials.

Preparation of Functionalized Materials Precursors

The unique electronic and structural features of this compound make it an attractive monomer or precursor for the synthesis of functionalized materials. The pyridyl acrylic acid structure is known to be polymerizable, leading to materials with interesting properties. mdpi.com

The pyridine moiety can impart desirable characteristics such as thermal stability, conductivity, and the ability to coordinate with metal ions. The carboxylic acid group can be used to modify surfaces or to introduce cross-linking sites. The bromo-substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. For example, polymers derived from this monomer could find applications in the development of electrochemical sensors, where the pyridine nitrogen can play a role in electrocatalysis. mdpi.com Poly(acrylic acid) and its derivatives are also widely used in biomedical applications due to their biocompatibility and functionality. nih.gov

Table 3: Potential Applications in Materials Science
Material TypeSynthetic ApproachKey Features and Potential Applications
Conductive PolymersElectropolymerization of the monomer.Pyridine ring provides conductivity; potential use in sensors and electronic devices. mdpi.com
Functional CoatingsSurface-initiated polymerization.Carboxylic acid groups for surface attachment; potential for antimicrobial or biocompatible coatings. mdpi.com
Coordination PolymersSelf-assembly with metal ions.Pyridine and carboxylate groups as coordinating sites; potential for electrochromic or catalytic materials. frontiersin.org

Contribution to Ligand Synthesis for Catalysis

The molecular structure of this compound contains key features that are highly desirable in the design of ligands for transition metal catalysis. The pyridine nitrogen atom is a classic Lewis basic site for metal coordination, while the carboxylic acid group can also act as a coordinating group, either as a carboxylate or in its protonated form. This allows for the formation of stable chelate complexes with a variety of metal centers.

The 2-bromo substituent is particularly valuable as it provides a reactive handle for further synthetic modifications through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the facile introduction of other coordinating groups or bulky substituents to tune the steric and electronic properties of the resulting ligand. For example, coupling with a phosphine-containing boronic acid could generate a bidentate P,N-ligand. The versatility of pyridine-based ligands in catalysis is well-documented, with applications in a wide range of chemical transformations. nih.gov Bromopyridines have been used as ligands in ruthenium-based metathesis catalysts. acs.org

Precursor for Pharmacologically Relevant Substructures (focus on synthesis, not biological activity)

This compound serves as an excellent starting material for the synthesis of various molecular scaffolds that are prevalent in medicinal chemistry. The ability to construct diverse heterocyclic systems, as discussed in section 6.1, is directly applicable to the synthesis of core structures for drug discovery programs.

For example, the synthesis of pyrimido-diazepine scaffolds, which can act as adenine mimics, can be envisioned starting from intermediates derived from the title compound. nih.gov The general strategy involves the elaboration of the bromopyridine and acrylic acid moieties to construct the fused seven-membered ring system. The modular nature of the synthetic routes starting from this building block allows for the creation of libraries of related compounds for screening purposes. The development of synthetic routes to sp3-rich scaffolds, which are of increasing interest in drug discovery, can also be pursued. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid, and what are their critical steps?

  • Methodological Answer : The synthesis typically involves bromination of the pyridine precursor followed by coupling with propenoic acid derivatives. A multi-step approach includes:

Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to introduce bromine at the pyridine C2 position.

Coupling : Perform Heck or Wittig reactions to form the α,β-unsaturated system. For example, a palladium-catalyzed coupling (Pd(OAc)₂, PPh₃) between 2-bromo-4-pyridinyl zinc chloride and acrylic acid derivatives.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures stereochemical integrity (E-configuration). Critical steps include anhydrous conditions and inert atmosphere (N₂/Ar) to prevent decomposition .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms the E-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons). ¹³C NMR verifies the bromopyridine ring (δ ~150 ppm for C-Br).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) to assess purity (>95%).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 256 [M+H]⁺ (theoretical MW: 255.04 g/mol).
  • Thin-Layer Chromatography (TLC) : Compare with (E)-isoferulic acid standards under UV 254 nm .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical splash goggles.
  • Respiratory Protection : Use OV/AG/P99 respirators if aerosol generation is likely.
  • Ventilation : Local exhaust ventilation (LEV) during synthesis.
  • Storage : Amber vials at 2–8°C under nitrogen.
  • Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the key coupling step in the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like SPhos (2 mol%) in DMF at 80°C.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus THF. DMF increases reaction rates due to higher dielectric constant.
  • Microwave Assistance : 30-minute microwave irradiation (100°C) improves yield by 15–20% vs. 6-hour conventional heating.
  • In-situ Monitoring : Use FTIR to track carbonyl (C=O) formation at ~1700 cm⁻¹ .

Q. What experimental strategies address discrepancies in reported biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Use reference compounds (e.g., indomethacin for COX inhibition) in parallel.
  • Concentration Gradients : Test 10⁻⁹–10⁻⁴ M with triplicate measurements to establish EC₅₀/IC₅₀.
  • Degradation Control : Pre-assay HPLC analysis to confirm compound stability.
  • Cell Line Validation : Use authenticated cell lines (e.g., HEK293 vs. HeLa) to reduce variability .

Q. Which computational methods effectively predict the compound's interaction with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina with PDB 4LV (prop-2-enoic acid analog) identifies binding poses (ΔG ≤ -8.5 kcal/mol).
  • Molecular Dynamics (MD) : AMBER simulations (100 ns) assess binding stability (RMSD ≤ 2.0 Å).
  • Density Functional Theory (DFT) : B3LYP/6-31G* calculates electrophilicity (ω = 5.2 eV), correlating with Michael addition reactivity in biological systems .

Comparative Bioactivity of Structural Analogs

Compound ModificationBiological Activity ChangeKey Evidence
2-Cyano substitution (prop-2-enoic acid)3× higher kinase inhibition
Methoxy group at pyridine C4Reduced cytotoxicity (IC₅₀ ↑ 2.5×)
Fluorine replacement of bromineAlters metabolic stability (t₁/₂ ↑ 40%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.